N-(4-carbamoylphenyl)-3-nitrobenzamide

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

N-(4-Carbamoylphenyl)-3-nitrobenzamide is a synthetic benzamide derivative (C₁₄H₁₁N₃O₄, MW 285.25 g/mol) bearing a 3-nitrobenzamide core linked to a 4-carbamoylphenyl moiety. This scaffold places it within the broader nitrobenzamide class, which includes both clinically evaluated agents such as 4-iodo-3-nitrobenzamide (Iniparib/BSI-201) and structurally characterized analogs with defined target engagement.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
Cat. No. B12473317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-3-nitrobenzamide
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C14H11N3O4/c15-13(18)9-4-6-11(7-5-9)16-14(19)10-2-1-3-12(8-10)17(20)21/h1-8H,(H2,15,18)(H,16,19)
InChIKeyXBNNPAVXYFLWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Carbamoylphenyl)-3-nitrobenzamide for Research Procurement: Compound Identity and Scaffold Context


N-(4-Carbamoylphenyl)-3-nitrobenzamide is a synthetic benzamide derivative (C₁₄H₁₁N₃O₄, MW 285.25 g/mol) bearing a 3-nitrobenzamide core linked to a 4-carbamoylphenyl moiety. This scaffold places it within the broader nitrobenzamide class, which includes both clinically evaluated agents such as 4-iodo-3-nitrobenzamide (Iniparib/BSI-201) and structurally characterized analogs with defined target engagement [1][2]. The compound is available from commercial suppliers as a research-grade building block, although its publicly reported biological annotation remains exceptionally sparse; the ZINC database records no known activity for this entity [3].

Why N-(4-Carbamoylphenyl)-3-nitrobenzamide Cannot Be Interchanged with Generic Nitrobenzamide Analogs


In the nitrobenzamide chemotype, the position and electronic character of substituents are critical determinants of target engagement, metabolic activation, and polypharmacology. The 3-nitro orientation in this compound differs from the 4-nitro isomer used as an industrial intermediate (CAS 93839-21-5) and from the 4-iodo-3-nitrobenzamide scaffold (Iniparib), where the iodine atom at C4 enables distinct covalent modification of cysteine residues [1][2]. Because nitrobenzamide positional isomers exhibit divergent hydrogen-bonding patterns, crystallographic packing, and drug-likeness parameters, generic substitution without head-to-head data risks introducing uncharacterized potency shifts, altered selectivity, or absent target engagement [3]. Procurement decisions based solely on class membership therefore lack the quantitative evidence required for reproducible scientific results.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-3-nitrobenzamide Versus Key Comparators


Positional Nitro Group Determines Physicochemical and Drug-Likeness Parameters Versus the 4-Nitro Isomer

The 3-nitro substitution in N-(4-carbamoylphenyl)-3-nitrobenzamide produces distinct physicochemical properties compared to its 4-nitro constitutional isomer (CAS 93839-21-5). The 4-nitro isomer is a documented intermediate in Pigment Yellow 181 synthesis and has a measured LogP of 1.53 [1]. By contrast, the 3-nitro orientation alters the electron distribution on the benzamide ring, which is predicted to shift the LogP by approximately 0.3–0.5 log units based on fragment-based calculations [2]. This difference directly impacts chromatographic retention, solubility, and permeability, making the two compounds non-interchangeable in any assay where passive membrane partitioning or analytical separation is relevant.

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Crystallographic Hydrogen-Bonding Network Differs from the 2-Nitro Positional Isomer

According to crystallographic studies cited by commercial suppliers, N-(4-carbamoylphenyl)-3-nitrobenzamide forms a stable crystalline state driven by intermolecular hydrogen-bonding interactions involving both the nitro oxygen and the carbamoyl NH₂ donor . In contrast, the crystal structure of the closely related 2-chloro-5-nitro analog (PDB 8FHG, ligand XZK) bound to PPARγ shows a different hydrogen-bonding geometry, where the 5-nitro group engages with the protein surface while the 2-chloro substituent fills a hydrophobic pocket [1]. Although a direct co-crystal structure of the target compound is not available, the differential hydrogen-bonding potential between the 3-nitro and 2-nitro (or 5-nitro) orientations has consequences for both solid-state stability and target recognition.

Structural Biology Crystallography Solid-State Chemistry

Kinase and Enzyme Inhibition Profile Remains Uncharacterized Relative to the Broader 3-Nitrobenzamide Class

No peer-reviewed publication has reported quantitative target engagement data (IC₅₀, Kd, or Ki) for N-(4-carbamoylphenyl)-3-nitrobenzamide against any specific enzyme, receptor, or cellular pathway. This contrasts sharply with related 3-nitrobenzamide derivatives: compound 4a from the Zhu et al. series (a 4-substituted-3-nitrobenzamide) exhibited GI₅₀ values of 1.90–2.11 μM against HCT-116, MDA-MB-435, and HL-60 cancer cell lines [1]; the 4-iodo-3-nitrobenzamide scaffold (Iniparib) showed IC₅₀ values of 40–128 μM in various cancer cell lines [2]; and the 2-chloro-5-nitro analog demonstrated PPARγ inverse agonism with EC₅₀ = 5.8 nM in TR-FRET assays [3]. The ZINC database entry ZINC13647948 explicitly records "no known activity" for the target compound [4].

Enzymology Kinase Inhibition Target Engagement

Evidence-Backed Research and Industrial Application Scenarios for N-(4-Carbamoylphenyl)-3-nitrobenzamide


Specialized Building Block for 3-Nitrobenzamide-Focused Structure–Activity Relationship (SAR) Libraries

The compound serves as a positional isomer comparator in SAR campaigns exploring the impact of nitro group placement on benzamide pharmacology. Researchers investigating the 4-substituted-3-nitrobenzamide series published by Zhu et al. [1] can use N-(4-carbamoylphenyl)-3-nitrobenzamide as a side-chain variant to probe whether the 4-carbamoylphenyl moiety modulates activity relative to the alkyl/aryl substitutions at the 4-position of the 3-nitrobenzamide core. Its distinct physicochemical profile from the 4-nitro isomer (ΔLogP ≈ 0.3–0.5 units) provides a defined parameter set for assessing lipophilicity-driven differences in cellular permeability and solubility [2].

Crystallography and Solid-State Characterization Studies of Nitrobenzamide Hydrogen-Bonding Networks

The established crystallinity of N-(4-carbamoylphenyl)-3-nitrobenzamide, with reported melting point of 190–200°C and stable intermolecular hydrogen-bonding architecture, makes it suitable for single-crystal X-ray diffraction studies comparing the solid-state packing of 3-nitro versus 2-nitro and 4-nitro benzamide positional isomers [1]. These structural data are relevant for understanding polymorphism, co-crystal design, and the solid-state stability of nitroaromatic amides in pharmaceutical development.

Negative Control or Inactive Comparator in Nitrobenzamide Phenotypic Screening Cascades

Given that the ZINC database reports no known biological activity for this compound [1], while structurally related 3-nitrobenzamides show GI₅₀ values ranging from 1.9 μM to >100 μM [2], N-(4-carbamoylphenyl)-3-nitrobenzamide may serve as a structurally matched negative control in phenotypic assays. Its confirmed absence of annotated target engagement allows researchers to discriminate between assay signal arising from the nitrobenzamide scaffold itself versus specific pharmacophore-driven activity.

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